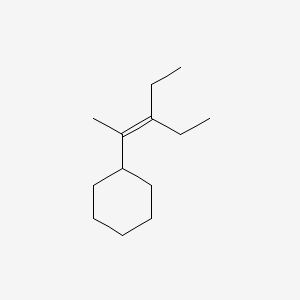
(2-Ethyl-1-methyl-1-butenyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-1-methyl-1-butenyl)cyclohexane is an organic compound with the molecular formula C13H24 and a molecular weight of 180.33 g/mol It is a derivative of cyclohexane, featuring a substituted butenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-methyl-1-butenyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable butenyl derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 2-ethyl-1-methyl-1-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethyl-1-methyl-1-butenyl)cyclohexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce bromine atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: NBS, light or radical initiators.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-1-methyl-1-butenyl)cyclohexane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Ethyl-1-methyl-1-butenyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: The parent compound, lacking the butenyl substitution.
1-Ethyl-2-methylcyclohexane: A similar compound with different alkyl substitutions.
1-Methyl-2-ethylcyclohexane: Another isomer with a different arrangement of the ethyl and methyl groups.
Uniqueness
(2-Ethyl-1-methyl-1-butenyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or interactions are desired .
Eigenschaften
CAS-Nummer |
74810-42-7 |
|---|---|
Molekularformel |
C13H24 |
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
3-ethylpent-2-en-2-ylcyclohexane |
InChI |
InChI=1S/C13H24/c1-4-12(5-2)11(3)13-9-7-6-8-10-13/h13H,4-10H2,1-3H3 |
InChI-Schlüssel |
OKUNFCUAPUTMHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C)C1CCCCC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


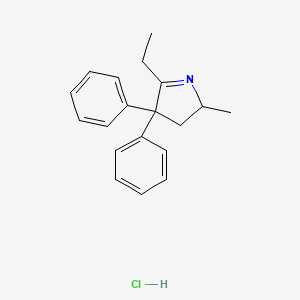

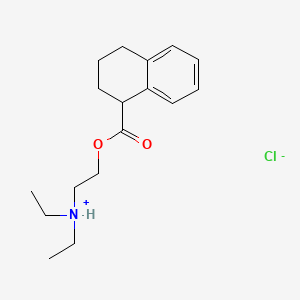


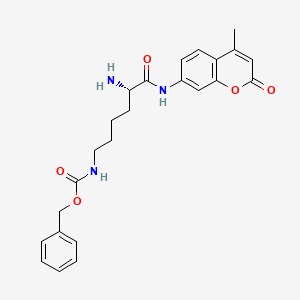
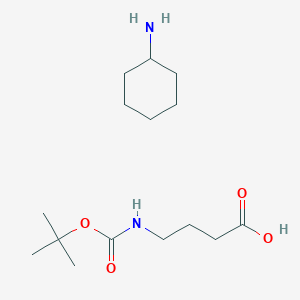
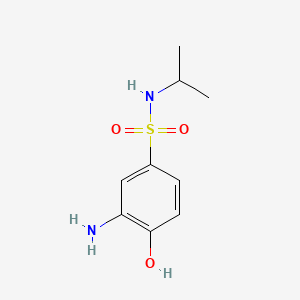
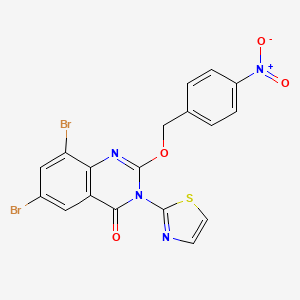
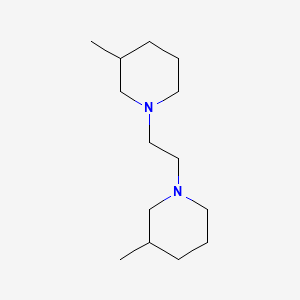
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
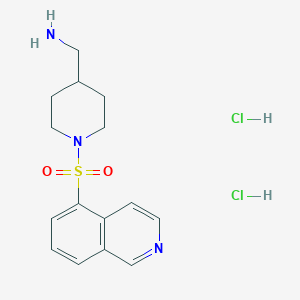
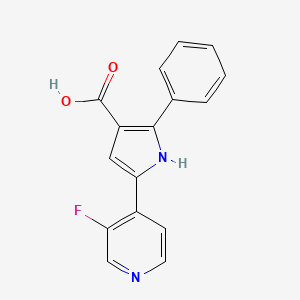
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
